molecular formula C12H15NO4 B178475 Tert-butyl benzoyloxycarbamate CAS No. 105340-85-0

Tert-butyl benzoyloxycarbamate

Cat. No. B178475
M. Wt: 237.25 g/mol
InChI Key: KMXMOOQVJSFNNK-UHFFFAOYSA-N
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Description

Tert-butyl benzoyloxycarbamate is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate . It is also known as [(tert-Butoxy)carbonyl]amino benzoate .


Chemical Reactions Analysis

Tert-butyl benzoyloxycarbamate participates in C-N cross-coupling reactions . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Scientific Research Applications

1. Organic Synthesis and Chemical Transformations

Tert-butyl benzoyloxycarbamate serves as a versatile building block in organic synthesis. Guinchard, Vallée, and Denis (2005) demonstrated its use in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, highlighting its role in organic transformations and as N-(Boc)hydroxylamines, contributing significantly to various synthetic pathways (Guinchard, Vallée, & Denis, 2005).

2. Metalation and Alkylation Studies

Sieburth, Somers, and O'hare (1996) explored the metalation and alkylation capabilities of tert-butyl carbamate derivatives. Their research revealed the compound's efficient use in creating α-functionalized α-amino silanes, an important chemical reaction in the field of organometallic chemistry (Sieburth, Somers, & O'hare, 1996).

3. Use in Radical Reactions

Jasch, Höfling, and Heinrich (2012) investigated tert-butyl phenylazocarboxylates, closely related to tert-butyl benzoyloxycarbamate, for their roles in radical reactions. This research provided insights into how the compound can participate in nucleophilic substitutions and radical reactions, offering a range of synthetic possibilities (Jasch, Höfling, & Heinrich, 2012).

4. Synthesis of Complex Organic Compounds

Campbell et al. (2009) showcased the synthesis of complex organic compounds using tert-butyl benzoyloxycarbamate. Their work demonstrates the compound's crucial role in forming intricate molecular structures, particularly as intermediates in synthesizing CCR2 antagonists (Campbell et al., 2009).

5. Development of Sensory Materials

Sun et al. (2015) used tert-butyl benzoyloxycarbamate derivatives to create sensory materials. Their research found that these compounds can be used to detect volatile acid vapors, indicating their potential in the development of chemosensors and sensory materials (Sun et al., 2015).

6. Antioxidant Synthesis

Pan, Liu, and Lau (1998) synthesized new antioxidants using tert-butyl benzoyloxycarbamate derivatives. Their work highlights the compound's utility in creating higher molecular weight antioxidants, which have applications in material science and polymer stabilization (Pan, Liu, & Lau, 1998).

properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)16-11(15)13-17-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXMOOQVJSFNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl benzoyloxycarbamate

CAS RN

105340-85-0
Record name 105340-85-0
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

[(tert-Butoxy)carbonyl]amino benzoate is prepared from benzoyl chloride and N-tert-butoxycarbonyl hydroxylamine according to Scheme 1 described by Carpino et al. J. Am. Chem. Soc. 1959, 955-957. (7.2 g, 80%), 1H NMR (250 MHz, DMSO-d6) δ ppm 10.89 (1H, br. s.), 7.90-8.12 (2H, m), 7.68-7.82 (1H, m), 7.51-7.65 (2H, m), 1.43 (9H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BV Pati, SK Banjare, GK Das Adhikari, T Nanda… - Organic …, 2022 - ACS Publications
… selective C(sp 2 )–H activation/annulation of tert-butyl benzoyloxycarbamate with 1,3-diynes. Subsequently, tert-butyl benzoyloxycarbamate 1a and tetradeca-6,8-diyne 2b were chosen …
Number of citations: 6 pubs.acs.org

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